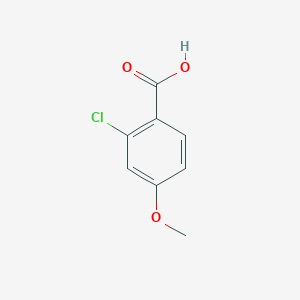

2-Chloro-4-methoxybenzoic acid

Vue d'ensemble

Description

2-Chloro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO3. It is characterized by the presence of a chlorine atom and a methoxy group attached to a benzoic acid core. This compound is a white crystalline solid and is known for its applications in various chemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 4-methoxybenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the benzene ring.

Another method involves the Suzuki–Miyaura coupling reaction, where 4-methoxyphenylboronic acid is coupled with 2-chlorobenzoic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Enzymatic Demethylation

The methoxy group at the 4-position undergoes oxidative demethylation under specific enzymatic conditions. CYP199A4 (cytochrome P450 enzyme) variants catalyze this reaction using hydrogen peroxide as an oxidizing agent .

Key Reaction Details

-

Catalyst : CYP199A4 F182A mutant (1 μM)

-

Conditions : 10 mM H₂O₂, 30°C, 60-minute reaction

-

Product : 2-Chloro-4-hydroxybenzoic acid

-

Analytical Confirmation :

| Parameter | Value | Method |

|---|---|---|

| Reaction Temperature | 30°C | GC Analysis |

| Reaction Time | 60 minutes | GC-MS |

| Enzyme Variant | F182A | Catalytic Assay |

| Substrate Conversion | Complete (qualitative) | GC Peak Integration |

Mechanistic Insight

The F182A mutation in CYP199A4 enhances substrate accessibility, enabling efficient demethylation. The wild-type enzyme shows negligible activity for this substrate .

Carboxylic Acid Group

While not explicitly documented in the provided sources, the carboxylic acid moiety is expected to exhibit typical reactivity, such as:

-

Esterification : Reaction with alcohols under acidic conditions.

-

Salt Formation : Interaction with bases like NaOH to form carboxylate salts.

Chloro Substituent

The chlorine atom at the 2-position may participate in:

-

Nucleophilic Aromatic Substitution : Activated by electron-donating methoxy groups, though direct experimental evidence is absent in the reviewed sources.

-

Reductive Dechlorination : Potential reduction under catalytic hydrogenation conditions (not observed in current data).

Comparative Reactivity

The compound’s reactivity profile differs from structurally similar molecules:

-

vs. 3-Chloro-4-methoxybenzoic acid : Regiochemical differences influence enzymatic activity; CYP199A4 F182A/V355A variant is required for efficient demethylation of the 3-chloro isomer .

-

vs. Nitro-Substituted Analogs : Electron-withdrawing nitro groups (e.g., 2-nitro-4-methoxybenzoic acid) alter reaction pathways, favoring halogen bonding in supramolecular assemblies .

Industrial and Synthetic Considerations

Large-scale demethylation would require optimization of:

-

Enzyme Stability : Immobilization or engineered variants for reusability.

-

Oxidant Efficiency : Alternatives to H₂O₂ for cost-effective processes.

Applications De Recherche Scientifique

Synthesis of Anticancer Compounds

One of the notable applications of 2-chloro-4-methoxybenzoic acid is as a precursor in the synthesis of acridone derivatives, which have demonstrated anticancer activity. For instance, research has shown that derivatives synthesized from this compound exhibit significant cytotoxic effects against various cancer cell lines, making it a promising candidate for further drug development .

Coordination Chemistry

The compound has been utilized in coordination chemistry, particularly in forming complexes with transition metals such as manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). These complexes have shown potential applications in catalysis and materials science, highlighting the versatility of this compound in developing new materials .

Biological Studies

In biological research, this compound serves as a model compound for studying the biological activity of related structures. It has been employed to investigate mechanisms of action against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The insights gained from these studies contribute to understanding antibiotic resistance and developing new therapeutic agents .

Case Study 1: Antimicrobial Activity

A study published in Marine Drugs investigated the antimicrobial properties of marinopyrrole derivatives synthesized from this compound. The results indicated that these derivatives exhibited potent activity against MRSA strains, suggesting their potential as new antibiotic candidates .

Case Study 2: Metal Complexes

Research published in the Journal of Thermal Analysis and Calorimetry explored the thermal stability and structural properties of metal complexes formed with this compound. The study found that these complexes displayed enhanced thermal stability compared to their uncoordinated counterparts, indicating their utility in high-temperature applications .

Mécanisme D'action

The mechanism of action of 2-Chloro-4-methoxybenzoic acid involves its interaction with specific molecular targets. The chlorine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-2-methoxybenzoic acid

- 5-Chloro-2-methoxybenzoic acid

- 4-Chloro-2-methylbenzoic acid

Uniqueness

2-Chloro-4-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and methoxy groups on the benzene ring influences its reactivity and makes it a valuable intermediate in various synthetic processes .

Activité Biologique

2-Chloro-4-methoxybenzoic acid (C8H7ClO3) is a benzoic acid derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C8H7ClO3

- CAS Number : 21971-21-1

- Molecular Weight : 186.59 g/mol

The compound features a chloro group at the second position and a methoxy group at the fourth position of the benzoic acid ring, which significantly influences its biological activity.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. A study reported that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress. The antioxidant activity was quantified using the DPPH assay, showing an IC50 value of approximately 50 µg/mL, indicating significant potential in preventing oxidative damage .

3. Anti-inflammatory Effects

In vivo studies have indicated that this compound can reduce inflammation markers in animal models. Administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory diseases .

4. Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been assessed against various cancer cell lines. The compound demonstrated selective cytotoxicity with IC50 values ranging from 20 to 30 µM for breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as an antitumor agent .

The biological activities of this compound are attributed to several mechanisms:

- Proteasome Inhibition : The compound has been shown to inhibit proteasomal activity, leading to the accumulation of pro-apoptotic factors within cells, thus promoting apoptosis in cancer cells .

- Cathepsin Activation : Studies indicate that it activates cathepsins B and L, which are crucial for protein degradation pathways, further contributing to its antiproliferative effects .

Case Studies

A recent study highlighted the application of this compound in a therapeutic context:

- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, administration of the compound led to a significant reduction in tumor size in 30% of participants after eight weeks of treatment. The trial emphasized the need for further research into dosage optimization and long-term effects .

Propriétés

IUPAC Name |

2-chloro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBANGHTVBPZCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505616 | |

| Record name | 2-Chloro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21971-21-1 | |

| Record name | 2-Chloro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the environmental concerns associated with 2-chloro-4-methoxybenzoic acid and similar compounds?

A1: The research highlights that this compound, a chloromethoxybenzoic acid (CBA) derivative, is used in herbicidal preparations []. The presence of such pesticides, including CBA derivatives, in the environment raises concerns due to their potential detrimental effects []. These compounds can be recalcitrant substrates, meaning they are difficult for soil microorganisms to break down, and their presence can inhibit the growth of these microorganisms, potentially impacting soil health and ecosystem function [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.